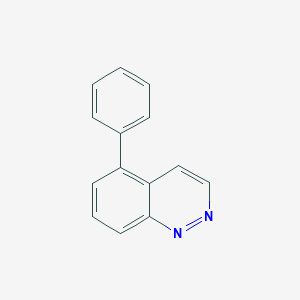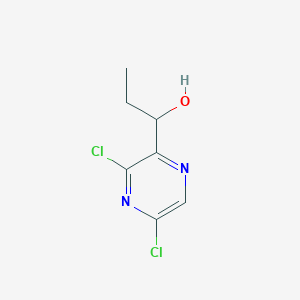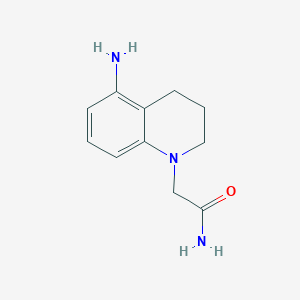
2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine is an organic compound with the molecular formula C7H10ClN3S. It belongs to the class of pyrimidine derivatives, which are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound features a pyrimidine ring substituted with a chlorine atom at the 6-position, a methylthio group at the 2-position, and an ethanamine group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with an appropriate amine under controlled conditions. One common method involves the use of sodium ethoxide in ethanol at room temperature, which results in the formation of the desired compound with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, ensuring high purity and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while the ethanamine group can undergo reduction to form the corresponding amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol, amines, thiols.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products
Substitution: Various substituted pyrimidines.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine has numerous applications in scientific research:
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar structure but with an ethoxy group instead of an ethanamine group.
6-Chloro-2-methylthiopyrimidin-4-ylamine: Similar structure but with an amine group instead of an ethanamine group.
Palbociclib: A pyrimidine-based drug used in cancer therapy.
Uniqueness
2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methylthio group, and ethanamine group makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H10ClN3S |
|---|---|
Peso molecular |
203.69 g/mol |
Nombre IUPAC |
2-(6-chloro-2-methylsulfanylpyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C7H10ClN3S/c1-12-7-10-5(2-3-9)4-6(8)11-7/h4H,2-3,9H2,1H3 |
Clave InChI |
GHXIAWNNRYWXSJ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=CC(=N1)Cl)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


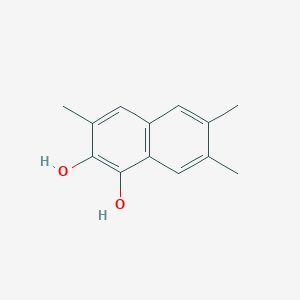
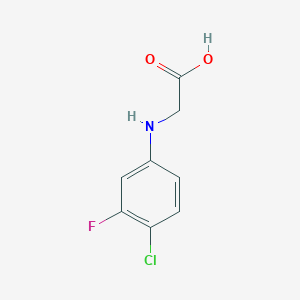

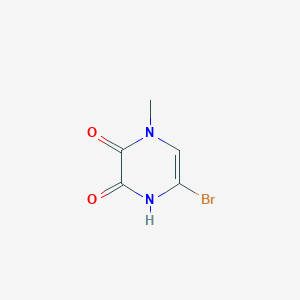
![3-Azaspiro[5.5]undecan-3-amine hydrochloride](/img/structure/B11897521.png)

![2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11897539.png)
![(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11897540.png)


